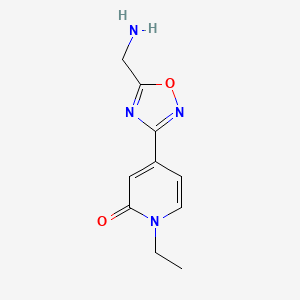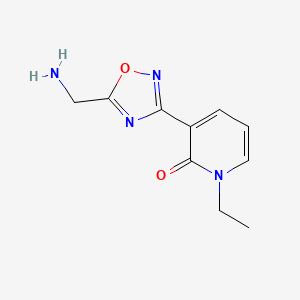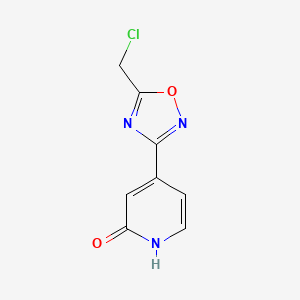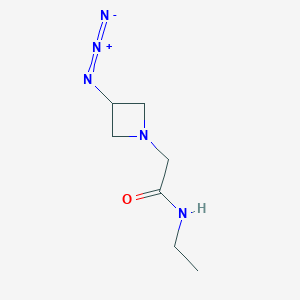
2-(3-azidoazetidin-1-yl)-N-ethylacetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the azido and acetamide groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The azido group is known for its reactivity and can participate in various chemical reactions, including reduction to amines and the Staudinger reaction. The acetamide group could also undergo various transformations, such as hydrolysis to form acetic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the polar acetamide group could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Research on azetidinone derivatives showcases their synthesis and evaluation for various biological activities. For example, studies have demonstrated the synthesis of novel azetidinone compounds and their evaluation for antimicrobial, antimalarial, and anticancer properties. These compounds are synthesized through various chemical reactions and then tested for their biological activities against different strains of bacteria, fungi, and cancer cell lines.
Antimicrobial and Antimalarial Activities : Azetidinone derivatives have been synthesized and evaluated for their antimicrobial activities against a wide range of Gram-positive and Gram-negative bacterial strains. Some compounds exhibited moderate activities, indicating potential for medical applications. Additionally, modifications to the β-lactam ring, such as adding methoxyphenyl or ethoxyphenyl groups, have shown to increase antimalarial potency, suggesting their use in developing new antimalarial drugs (Alborz et al., 2018).
Anticancer Activities : Certain azetidinone compounds have been identified with moderate to high anticancer activity, particularly against the MCF-7 human breast carcinoma cell line. This indicates the potential of azetidinone derivatives as scaffolds for the development of new anticancer agents (Abdelhamid et al., 2016).
Properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-2-9-7(13)5-12-3-6(4-12)10-11-8/h6H,2-5H2,1H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDYIRHPDHBABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)
![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)
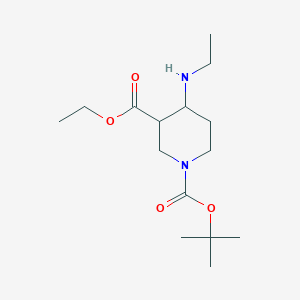
![4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1475747.png)

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)
![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)
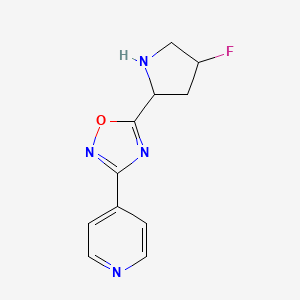
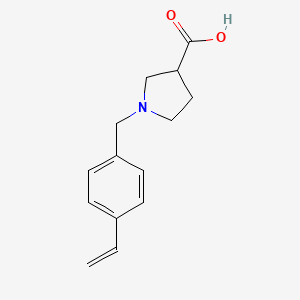

![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)
